molecular formula C13H17NO3 B13868681 2-(1-Methyl-piperidin-4-yloxy)-benzoic acid

2-(1-Methyl-piperidin-4-yloxy)-benzoic acid

Cat. No.: B13868681
M. Wt: 235.28 g/mol
InChI Key: UFHJGWFULLZYIY-UHFFFAOYSA-N
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Description

2-(1-Methylpiperidin-4-yl)oxybenzoic acid is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methylpiperidin-4-yl)oxybenzoic acid typically involves the reaction of 4-hydroxybenzoic acid with 1-methylpiperidine in the presence of a suitable coupling agent. One common method is the use of the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . The reaction conditions often include mild temperatures and the presence of a base to facilitate the coupling process.

Industrial Production Methods

Industrial production of 2-(1-methylpiperidin-4-yl)oxybenzoic acid may involve large-scale synthesis using similar coupling reactions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

2-(1-Methylpiperidin-4-yl)oxybenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1-Methylpiperidin-4-yl)oxybenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new pharmaceuticals with piperidine moieties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-methylpiperidin-4-yl)oxybenzoic acid involves its interaction with specific molecular targets. The piperidine moiety can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Methylpiperidin-4-yl)oxybenzoic acid is unique due to its specific substitution pattern on the piperidine ring and the benzoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

2-(1-methylpiperidin-4-yl)oxybenzoic acid

InChI

InChI=1S/C13H17NO3/c1-14-8-6-10(7-9-14)17-12-5-3-2-4-11(12)13(15)16/h2-5,10H,6-9H2,1H3,(H,15,16)

InChI Key

UFHJGWFULLZYIY-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)OC2=CC=CC=C2C(=O)O

Origin of Product

United States

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